molecular formula C30H50O5 B1141222 Gymnestrogenin CAS No. 19942-02-0

Gymnestrogenin

Cat. No.: B1141222
CAS No.: 19942-02-0
M. Wt: 490.715
Attention: For research use only. Not for human or veterinary use.
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Description

Gymnestrogenin is a triterpenoid saponin glycoside derived from the medicinal plant Gymnema sylvestre. This compound is known for its diverse therapeutic potentials, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial activities . This compound is one of the bioactive compounds that contribute to the medicinal properties of Gymnema sylvestre.

Mechanism of Action

Target of Action

Gymnestrogenin is an effective Liver X receptor (LXR) antagonist . LXRs are nuclear receptors that regulate the expression of genes involved in cholesterol, fatty acid, and glucose homeostasis . This compound’s primary targets are LXRα and LXRβ, with IC50 values of 2.5 and 1.4 μM for transactivation, respectively .

Mode of Action

This compound interacts with its targets, LXRα and LXRβ, by reducing their transcriptional activity, even on their own promoter, thus reducing mRNA expression . This interaction leads to changes in the regulation of genes involved in lipid and glucose metabolism.

Biochemical Pathways

This compound affects the biochemical pathways regulated by LXRs. These include lipid metabolism, glucose homeostasis, and inflammation . By acting as an LXR antagonist, this compound can potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an LXR antagonist. By inhibiting the activity of LXRs, this compound can potentially influence lipid and glucose metabolism, as well as inflammatory responses . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like global warming, disturbance between flora and fauna, frequent climatic change, and depletion of the ozone layer can affect the production of this compound in Gymnema sylvestre . Biotechnology, including plant tissue culture, can be used to generate higher amounts of this compound to meet market demand .

Chemical Reactions Analysis

Types of Reactions: Gymnestrogenin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of new compounds.

    Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, resulting in new derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties .

Scientific Research Applications

Gymnestrogenin has a wide range of scientific research applications:

Comparison with Similar Compounds

Gymnestrogenin is compared with other triterpenoid saponins such as:

This compound stands out due to its unique combination of therapeutic properties and its potential for use in various scientific and industrial applications.

Properties

IUPAC Name

(3S,4aS,5S,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,5,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-25(2)13-19-18-7-8-21-26(3)11-10-22(33)27(4,16-31)20(26)9-12-28(21,5)29(18,6)14-24(35)30(19,17-32)15-23(25)34/h7,19-24,31-35H,8-17H2,1-6H3/t19-,20+,21+,22-,23-,24-,26-,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYGGBNBRCVQI-DGNDGBPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC1O)CO)O)C)C)(C)CO)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]([C@@]5([C@H]4CC([C@H](C5)O)(C)C)CO)O)C)C)(C)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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